

# Ocifisertib Fumarate in Combination Therapy: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: *Ocifisertib Fumarate*

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An In-depth Analysis of the Efficacy, Experimental Protocols, and Signaling Pathways of the PLK4 Inhibitor **Ocifisertib Fumarate** in Combination with Other Anticancer Agents.

## Introduction

**Ocifisertib Fumarate** (CFI-400945), a first-in-class, orally bioavailable inhibitor of Polo-like kinase 4 (PLK4), is a promising new agent in the landscape of targeted cancer therapy.<sup>[1][2]</sup> PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication, a fundamental process in cell division.<sup>[2]</sup> Its overexpression in various cancers, including acute myeloid leukemia (AML), is associated with poor prognosis, making it an attractive therapeutic target.<sup>[3][4][5]</sup> Inhibition of PLK4 by Ocifisertib disrupts mitosis and induces apoptosis in cancer cells.<sup>[2]</sup> This guide provides a comprehensive comparison of the efficacy of **Ocifisertib Fumarate** as a monotherapy and in combination with other drugs, with a focus on its development for hematological malignancies.

## Efficacy of Ocifisertib Fumarate: Monotherapy vs. Combination Therapy

The primary clinical investigation of Ocifisertib is the Phase 1b/2 TWT-202 (NCT04730258) study, evaluating its safety and efficacy as a single agent and in combination with the hypomethylating agent azacitidine in patients with AML, myelodysplastic syndrome (MDS), or chronic myelomonocytic leukemia (CMML).<sup>[4][6]</sup>

## Ocifisertib Fumarate Monotherapy

Preliminary results from the monotherapy arm of the TWT-202 trial, presented at the 2023 American Society of Hematology (ASH) Annual Meeting, have shown promising clinical activity, particularly in heavily pre-treated AML patients.

Table 1: Efficacy of **Ocifisertib Fumarate** Monotherapy in Relapsed/Refractory AML (TWT-202 Study - Part 1)

Efficacy Endpoint	96 mg Dose Level (n=6 evaluable)	Patient Population Characteristics
Overall Response Rate (ORR)	50% (3 out of 6 patients)	All had prior venetoclax-based therapies
Complete Remission with incomplete hematologic recovery (CRi)	1 patient	ELN2022 adverse genetics, complex karyotype, TP53 mutation. Remained in remission after 3 cycles.
Morphologic Leukemia-Free State (MLFS)	2 patients	One patient with ELN2022 adverse genetics, complex cytogenetics, TP53 mutation, and 2 prior regimens. The other with normal cytogenetics, adverse genetics (RUNX1, IDH2, SRSF2), and relapsed/refractory disease after 5 regimens.

Data cutoff: May 2, 2023.[\[3\]](#)

## Ocifisertib Fumarate in Combination with Azacitidine

The combination of Ocifisertib with azacitidine is being explored based on the rationale that targeting distinct but complementary pathways may lead to synergistic anti-leukemic effects. While mature data from the combination arm of the TWT-202 study is not yet fully available, early reports are encouraging.

Preliminary Findings: Initial data has indicated that two patients with AML treated with Ocifisertib (80 mg) in combination with azacitidine achieved a complete remission (CR) and became eligible for allogeneic stem cell transplant. This early signal suggests a potential for deeper responses with the combination therapy compared to monotherapy. However, it is crucial to await more comprehensive data from a larger patient cohort to draw definitive conclusions.

## Experimental Protocols

### TWT-202 (NCT04730258) Clinical Trial Protocol

Title: A Phase 1b/2 Open-Label, Multicenter, Dose Optimization Clinical Study of the Safety, Tolerability, and Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiles of CFI-400945 as a Single Agent or in Combination with Azacitidine in Patients with Acute Myeloid Leukemia, Myelodysplastic Syndrome or Chronic Myelomonocytic Leukemia.[4][6]

Study Design: The study employs a 3+3 dose-escalation design in the initial phase, followed by a Simon 2-stage expansion phase.[5]

- Part 1 (Monotherapy): Patients with relapsed and/or refractory AML, MDS, or CMML after at least one prior therapy receive **Ocifisertib Fumarate** orally.[5]
- Part 2 (Combination Therapy): Patients with relapsed and/or refractory AML, or untreated MDS or CMML receive **Ocifisertib Fumarate** in combination with azacitidine.[5]

Key Inclusion Criteria:

- Age  $\geq$  18 years.
- Confirmed diagnosis of AML, MDS, or CMML.
- For Part 1, relapsed or refractory disease after at least one prior therapy. For Part 2, specific eligibility criteria apply for AML, MDS, and CMML patients, including treatment-naive individuals ineligible for intensive therapy.[5]
- ECOG performance status of 0-2.

Key Exclusion Criteria:

- Active central nervous system (CNS) leukemia.
- Significant comorbidities that would interfere with the study.

#### Treatment Regimen:

- **Ocifisertib Fumarate** (Monotherapy): Administered orally on a 21-days-on/7-days-off schedule, with daily doses ranging from 32 mg to 96 mg. A 28-days-on/0-days-off schedule was also explored.[\[5\]](#)
- **Ocifisertib Fumarate** and Azacitidine (Combination): Dosing schedules and dose levels for the combination are being evaluated in Part 2 of the study.

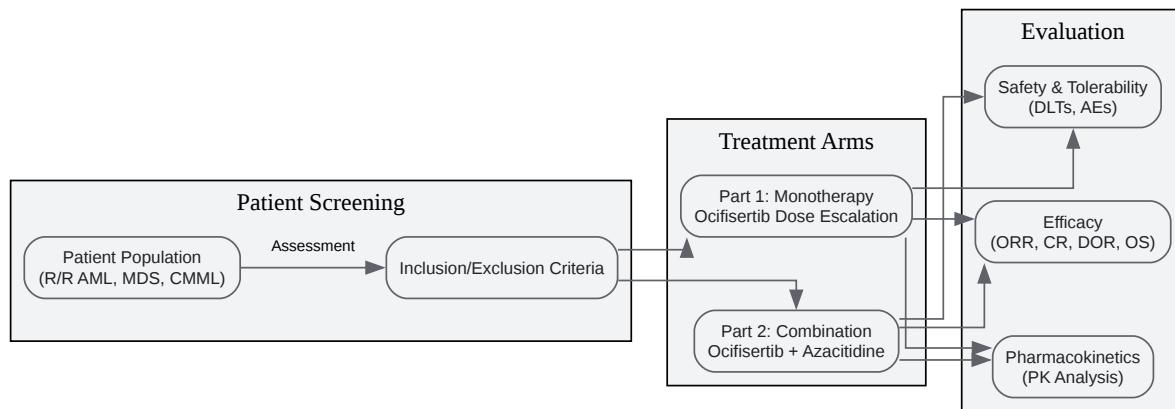
#### Primary Outcome Measures:

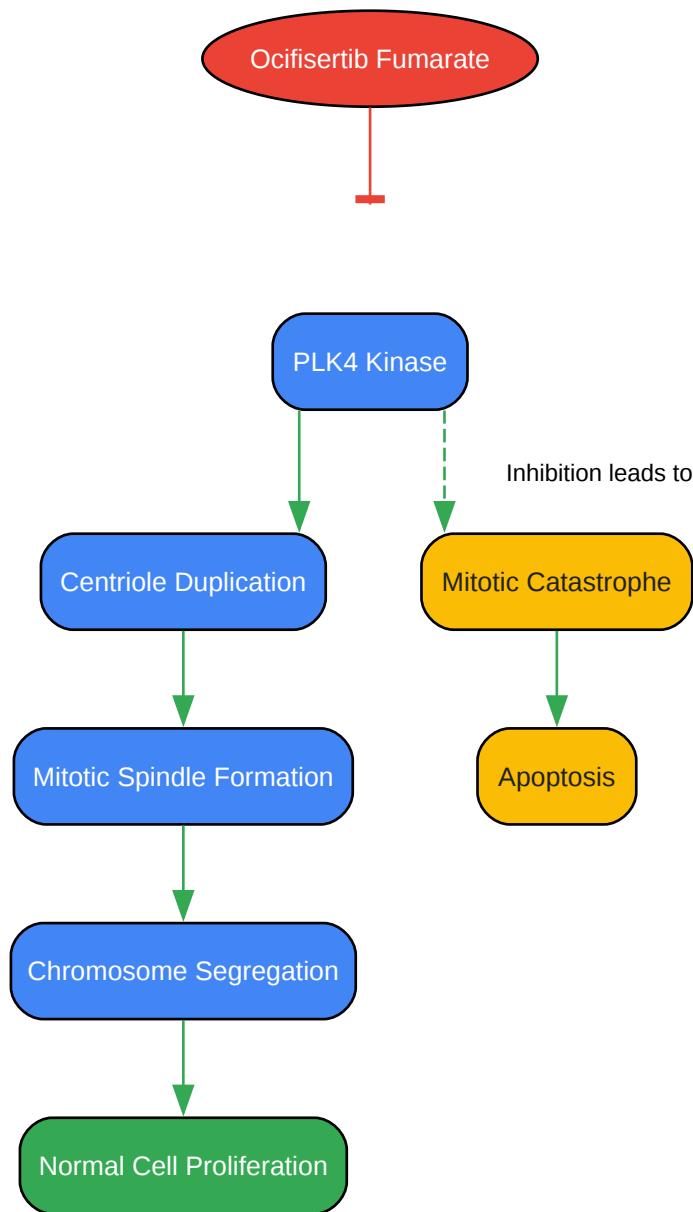
- Incidence and severity of treatment-emergent adverse events.
- Maximum Tolerated Dose (MTD) of **Ocifisertib Fumarate** as a single agent and in combination with azacitidine.
- Recommended Phase 2 Dose (RP2D).

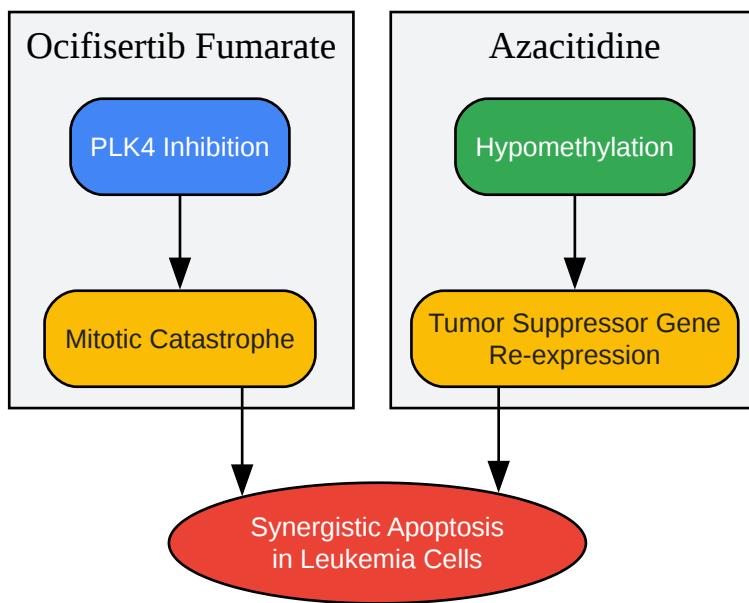
#### Secondary Outcome Measures:

- Overall Response Rate (ORR).
- Complete Remission (CR) rate.
- Duration of Response (DOR).
- Overall Survival (OS).

#### Experimental Workflow:







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